4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2,3-dichlorobenzaldehyde with 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms in the dichlorophenyl group.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has shown potential in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions and protein-ligand binding.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to disruption of cellular processes and induction of apoptosis in cancer cells . Additionally, its anti-inflammatory and antimicrobial effects are mediated through the inhibition of key signaling pathways and microbial enzymes.
Comparison with Similar Compounds
Similar Compounds
- **4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol
- **4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dichlorophenyl and trimethoxyphenyl groups enhances its potential as a versatile pharmacophore with diverse bioactivity effects .
Properties
Molecular Formula |
C18H16Cl2N4O3S |
---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
4-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H16Cl2N4O3S/c1-25-13-7-11(8-14(26-2)16(13)27-3)17-22-23-18(28)24(17)21-9-10-5-4-6-12(19)15(10)20/h4-9H,1-3H3,(H,23,28)/b21-9+ |
InChI Key |
DIOKXIBMSBMWPY-ZVBGSRNCSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N=CC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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